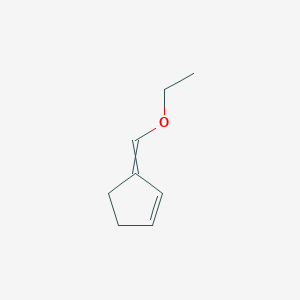

3-(Ethoxymethylidene)cyclopent-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

60638-20-2 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-(ethoxymethylidene)cyclopentene |

InChI |

InChI=1S/C8H12O/c1-2-9-7-8-5-3-4-6-8/h3,5,7H,2,4,6H2,1H3 |

InChI Key |

PANTZYOHHOISGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C1CCC=C1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Ethoxymethylidene Cyclopent 1 Ene and Analogues

Electrophilic Activation and Reactivity of the Enol Ether Moiety

The enol ether functionality in 3-(ethoxymethylidene)cyclopent-1-ene is characterized by an electron-rich double bond due to the electron-donating nature of the adjacent oxygen atom. This inherent nucleophilicity makes the double bond susceptible to attack by various electrophiles.

Under acidic conditions, the initial step is typically the protonation of the double bond, leading to the formation of a resonance-stabilized oxonium ion intermediate. This activation is a key step in reactions such as acid-catalyzed hydrolysis. The hydrolysis of alkoxymethyltriazenes, which share a similar structural motif, has been shown to proceed via protonation of the ether oxygen followed by cleavage of the O-CH₂ bond to form an iminium ion intermediate. psu.edu A similar mechanism can be postulated for the hydrolysis of this compound, which would yield cyclopent-2-enecarbaldehyde and ethanol. The kinetics of such reactions often show a dependence on the acid concentration, and mechanistic studies can elucidate whether the reaction proceeds through an A-1 or A-2 type mechanism.

The electron-rich nature of the enol ether also facilitates electrophilic halogenation. The reaction of enol ethers with halogens like bromine or chlorine typically proceeds through a cyclic halonium ion intermediate. libretexts.org The subsequent nucleophilic attack by the halide ion occurs in an anti-fashion, leading to the formation of a dihalogenated product. libretexts.org For cyclic enol ethers, this stereochemical outcome is particularly important as it dictates the relative configuration of the newly introduced halogen atoms. The halogenation of enols and enolates can be performed under either acidic or basic conditions, with the reactivity and outcome influenced by the reaction medium. youtube.com Under acidic or neutral conditions, the enol is the reactive species, while under basic conditions, the more nucleophilic enolate reacts. youtube.com

Pericyclic Reaction Pathways

Pericyclic reactions, which proceed through a cyclic transition state, are a prominent feature of the reactivity of this compound and its analogues. These concerted reactions, governed by the principles of orbital symmetry, include cycloadditions and sigmatropic rearrangements.

Diels-Alder Cycloadditions with Enol Ethers as Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, the enol ether double bond of this compound can act as the dienophile, reacting with a conjugated diene. The reactivity of the enol ether as a dienophile is enhanced by its electron-rich character, particularly in "normal electron-demand" Diels-Alder reactions where the diene is electron-poor. masterorganicchemistry.comlibretexts.org

Lewis acids are often employed to catalyze Diels-Alder reactions by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerates the reaction. wikipedia.orgias.ac.innih.gov For enol ethers, Lewis acid catalysis can also proceed by activating the dienophile towards reaction with an electron-rich diene. iitd.ac.inacs.org

An example of an intramolecular Diels-Alder reaction has been reported for a 5-substituted cyclopenta-1,3-dien-2-yl enol ether, which undergoes cyclization to form a tricyclic ketone derivative. This reaction highlights the ability of cyclic enol ether systems to participate in complex bond-forming cascades.

| Enol Ether | Diene | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-dihydrofuran | 2-naphtyl ethynyl (B1212043) ether | [IPrAu(CH3CN)]SbF6 | Chromene derivative | Good | nih.gov |

| 2-methyl-3,4-dihydrofuran | 2-naphtyl ethynyl ether | [IPrAu(CH3CN)]SbF6 | Chromene derivative | 48% | nih.gov |

| 3,4-dihydro-2H-pyran | 2-naphtyl ethynyl ether | [IPrAu(CH3CN)]SbF6 | Chromene derivative | 84% | nih.gov |

Sigmatropic Rearrangements in Cyclic Allyl Vinyl Ether Systems

Sigmatropic rearrangements are concerted intramolecular reactions where a sigma bond migrates across a pi-electron system. fiveable.me For analogues of this compound that possess an allyl vinyl ether substructure, researchgate.netresearchgate.net- and nih.govresearchgate.net-sigmatropic rearrangements are particularly relevant.

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether that results in the formation of a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgjove.com The reaction proceeds through a concerted, six-membered, chair-like transition state. jove.com The thermodynamics of the reaction are typically favorable due to the formation of a stable carbonyl group. jove.com The stereochemistry of the starting material is often transferred to the product with high fidelity. organic-chemistry.org

For cyclic systems, the constraints of the ring can influence the geometry of the transition state and, consequently, the stereochemical outcome of the rearrangement. The Claisen rearrangement has been utilized in the stereoselective synthesis of complex molecules, including prostaglandins, where a key step involves the rearrangement of an allylic alcohol derivative to form a cyclopentene (B43876) structure.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | researchgate.netresearchgate.net-Sigmatropic Rearrangement | organic-chemistry.orgjove.com |

| Transition State | Concerted, six-membered, chair-like | jove.com |

| Driving Force | Formation of a stable carbonyl group | jove.com |

| Stereochemistry | Often proceeds with high stereospecificity | organic-chemistry.org |

Besides the Claisen rearrangement, other sigmatropic shifts can occur in related systems. The nih.govresearchgate.net-Wittig rearrangement is another important transformation of allyl ethers. organic-chemistry.orgwikipedia.org This reaction involves the base-mediated rearrangement of an allyl ether to a homoallylic alcohol. It proceeds through a five-membered cyclic transition state and is classified as a nih.govresearchgate.net-sigmatropic shift. organic-chemistry.org A key difference from the Claisen rearrangement is the requirement for a strong base to deprotonate the carbon adjacent to the ether oxygen, forming a carbanion which then initiates the rearrangement. organic-chemistry.org The stereochemical outcome of the nih.govresearchgate.net-Wittig rearrangement is also predictable based on the geometry of the transition state. wikipedia.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of enol ethers. Catalysts based on palladium and gold have been shown to be particularly effective in promoting a variety of transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For enol ethers, reactions such as the Heck arylation have been developed. acs.org In these reactions, the enol ether can couple with an aryl halide or triflate to form a new carbon-carbon bond. The regioselectivity of the arylation (at the α or β position of the enol ether) can often be controlled by the choice of ligands and reaction conditions. acs.org Enol tosylates, derived from the corresponding ketones, have also been shown to be viable partners in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. nih.gov

Gold catalysts, known for their soft Lewis acidity, are effective in activating the double bond of enol ethers towards nucleophilic attack. Gold(I) complexes have been used to catalyze the intermolecular formal [4+2] cycloaddition of enol ethers with O-aryl ynol ethers to synthesize chromene derivatives. nih.gov Gold catalysts can also promote the alkylation of silyl (B83357) enol ethers with ortho-alkynylbenzoic acid esters. beilstein-journals.org Furthermore, gold catalysis has been employed in oxygen transfer reactions to construct cyclic enones from various alkynyl precursors. beilstein-journals.org

| Reaction Type | Metal Catalyst | Substrate | Product | Reference |

|---|---|---|---|---|

| Heck Arylation | Palladium | Cyclic/Acyclic Enol Ethers | α- or β-Arylated Carbonyls | acs.org |

| Cross-Coupling | Palladium | Enol Tosylates | Trisubstituted Unsaturated Esters | nih.gov |

| [4+2] Cycloaddition | Gold(I) | Enol Ethers and Ynol Ethers | Chromene Derivatives | nih.gov |

| Alkylation | Gold | Silyl Enol Ethers | α-Alkylated Silyl Enol Ethers | beilstein-journals.org |

| Oxygen Transfer | Gold | Alkynyl Ketones/Diynes | Cyclic Enones | beilstein-journals.org |

Cyclization Reactions of Enol Ethers with Alkynes (e.g., 5-exo-dig vs 6-endo-dig)

The intramolecular cyclization of enynes containing an enol ether moiety is a powerful method for constructing cyclic systems. These reactions, often catalyzed by electrophilic transition metals such as Pt(II), Pd(II), Au(III), and Cu(I), can proceed through different pathways, primarily the 5-exo-dig and 6-endo-dig cyclizations, to yield five- or six-membered rings. nih.gov The regioselectivity of these cyclizations is a critical aspect, governed by Baldwin's rules, which are a set of guidelines outlining the relative favorability of ring-closure reactions. wikipedia.org

According to Baldwin's rules, for digonal systems (like alkynes), 5-exo-dig cyclizations are generally favored over 6-endo-dig pathways. wikipedia.orglibretexts.org However, the outcome can be influenced by various factors, including the specific substrate, the metal catalyst, and the reaction conditions. nih.govnih.gov

The mechanism of these metal-catalyzed reactions typically involves an anti-addition of the enol ether and the metal to the alkyne. nih.gov A general scheme for the alkoxycyclization of enynes catalyzed by transition metals, supported by DFT calculations, has been proposed to account for both exo and endo cyclizations. nih.gov In some instances, a 6-endo-dig pathway can be favored, and even cases of 5-endo-dig cyclization have been observed, which are typically disfavored. nih.govdntb.gov.ua The choice of catalyst and additives can be crucial in directing the regioselectivity. For example, the use of Lewis acids in conjunction with a palladium catalyst has been shown to selectively promote the 6-endo-dig cyclization. nih.gov

| Catalyst/Conditions | Predominant Cyclization Pathway | Product Type | Reference |

| Pt(II), Pd(II), Au(III), Cu(I) | Generally 5-exo-dig | Five-membered rings | nih.gov |

| Pd(OAc)₂/DPPP | 5-exo-dig | 2-furanone containing tricyclic scaffold | nih.gov |

| Pd-IPr-NHC with BF₃*Et₂O | 6-endo-dig | 2-pyrone containing tricyclic scaffold | nih.gov |

| Reagent-free, solvent-directed | 6-endo-dig | γ-benzopyranones | rsc.org |

Catalytic Dicarbofunctionalization of Enol Silyl Ethers

Enol silyl ethers, which are structurally related to enol ethers like this compound, are versatile substrates in chemical synthesis. rsc.orgrsc.org Traditionally, their reactivity has been confined to acting as enolate equivalents in reactions with electrophiles or as radical acceptors, leading to monofunctionalization at the alpha-carbon of the corresponding carbonyl compound. rsc.orgresearchgate.net However, recent advancements have expanded their synthetic utility through catalytic dicarbofunctionalization. rsc.orgnih.gov

A significant breakthrough in this area is the iron-catalyzed dicarbofunctionalization of enol silyl ethers. rsc.orgnih.gov This one-step protocol allows for the formation of two new carbon-carbon bonds under mild conditions. nih.gov The reaction typically involves the combination of an alkyl halide, an enol silyl ether, and a Grignard reagent, catalyzed by an iron-bisphosphine complex. rsc.orgnih.gov

The proposed mechanism for this transformation begins with the formation of an electrophilic radical from the alkyl halide. nih.govrsc.org This radical then undergoes a Giese-type addition to the electron-rich enol silyl ether, generating an α-silyloxy radical intermediate. nih.govrsc.org This intermediate can then engage in a cross-coupling reaction with an organometallic species (derived from the Grignard reagent and the iron catalyst) to form the second C-C bond. rsc.org This method has proven to be compatible with a wide array of functional groups and has been successfully applied to cyclic enol silyl ethers. nih.govrsc.org

| Reactants | Catalyst System | Key Intermediate | Product Features | Reference |

| Fluoroalkyl halides, silyl enol ethers, (hetero)aryl Grignard reagents | Fe(acac)₃ / Bisphosphine ligand | α-silyloxy radical | Two new C-C bonds, broad functional group tolerance | rsc.orgnih.gov |

| Alkyl halides, cyclic enol silyl ethers, Grignard reagents | Iron-bisphosphine | α-silyloxy radical | Medicinally relevant bicyclic systems | nih.govrsc.org |

Metal-Catalyzed Domino and Cascade Cyclizations

Enol ethers are valuable participants in metal-catalyzed domino and cascade reactions, which allow for the construction of complex polycyclic structures in a single operation from simple starting materials. These processes are highly atom-economical and can generate significant molecular complexity efficiently.

Gold(I) catalysts, in particular, have been shown to be effective in promoting formal [4+2] cycloadditions between O-aryl ynol ethers and enol ethers, leading to the synthesis of chromene derivatives. nih.gov This reaction proceeds with high regio- and stereoselectivity. The proposed mechanism involves the regioselective addition of the enol ether to the gold-activated alkyne complex, forming an oxonium intermediate. This is followed by an intramolecular electrophilic aromatic substitution to construct the chromene core. nih.gov Silyl enol ethers are also competent substrates in this transformation. nih.gov

Ruthenium catalysts can mediate the reaction between cyclic ketones and α-diazomalonates to produce malonate enol ethers. These products possess dual reactivity that can be exploited in subsequent cyclization reactions, expanding the synthetic utility of carbonyl ylide intermediates. acs.org

Radical Processes Involving Enol Ethers

Enol ethers and their silyl analogues are excellent radical acceptors and can participate in a variety of radical-mediated transformations. rsc.orgresearchgate.net The electron-rich nature of the double bond makes them susceptible to attack by electrophilic radicals. nih.govrsc.org

One important class of reactions is radical cyclizations. For instance, oxygen-centered radicals can cyclize onto silyl enol ethers to form substituted tetrahydrofurans and tetrahydropyrans. acs.orgnih.gov These reactions often exhibit high chemoselectivity, with the 5-exo cyclization onto a silyl enol ether being significantly preferred over cyclization onto a terminal alkene. acs.orgnih.gov

Furthermore, enol silyl ethers are key components in photoredox-catalyzed radical coupling reactions. For example, a visible-light-induced radical coupling of silyl enol ethers with α-bromocarbonyl compounds, catalyzed by an organic dye like eosin (B541160) Y, provides a route to 1,4-dicarbonyl compounds. organic-chemistry.org This method avoids the formation of undesired byproducts often seen in traditional ionic pathways. organic-chemistry.org

Iron-catalyzed processes, as mentioned in the dicarbofunctionalization section, also rely on the formation and reaction of α-silyloxy radicals. rsc.org Mechanistic studies, including the use of radical traps, have provided evidence for the involvement of these radical intermediates. researchgate.netrsc.org

| Radical Process | Substrate(s) | Key Features | Product(s) | Reference(s) |

| Alkoxy Radical Cyclization | Hydroxyl silyl enol ethers | 5-exo cyclization favored over competing pathways | Substituted tetrahydrofurans | acs.orgnih.govnih.gov |

| Photoredox Radical Coupling | Silyl enol ethers, α-bromocarbonyls | Visible-light, organic dye catalyst | 1,4-dicarbonyl compounds | organic-chemistry.org |

| Iron-Catalyzed Dicarbofunctionalization | Silyl enol ethers, alkyl halides, Grignard reagents | Formation of α-silyloxy radicals | α,β-disubstituted carbonyl compounds | researchgate.netnih.govrsc.org |

Michael Additions to Activated Cyclopentene Derivatives

The cyclopentene ring in this compound is an activated system, making it susceptible to Michael or conjugate additions. In this type of reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl or related system. The exocyclic double bond conjugated to the endocyclic double bond in this compound provides a site for such nucleophilic attack.

While direct Michael additions to this compound are not extensively detailed in the provided context, the principles of conjugate addition to activated alkenes are well-established. Enolates and silyl enol ethers themselves can act as nucleophiles in Michael additions. chemtube3d.com For a successful conjugate addition of an enolate, it is often crucial that the initial direct addition to the carbonyl group (an aldol-type reaction) is reversible, allowing the thermodynamically more stable conjugate addition product to be formed. chemtube3d.com

A related and synthetically valuable transformation is the tandem reductive conjugate addition of haloalkanes to cyclic enones, followed by trapping of the resulting enolate as a silyl enol ether. wisc.eduacs.org This reaction can be catalyzed by a nickel complex in the presence of a manganese reductant and a trialkylchlorosilane. wisc.eduacs.org This process effectively adds an alkyl group to the β-position of the enone and generates a versatile silyl enol ether product in one step. acs.org This methodology is applicable to a variety of cyclic enones and haloalkanes. wisc.edu

| Reaction Type | Substrate(s) | Reagents/Catalyst | Key Aspect | Product | Reference(s) |

| General Michael Addition | Enolate, α,β-unsaturated carbonyl | Base or Acid | Thermodynamic vs. kinetic control | 1,5-dicarbonyl compound | chemtube3d.com |

| Reductive Conjugate Addition | Cyclic enone, haloalkane | Mn, Ni(terpyridine) catalyst, trialkylchlorosilane | Tandem reaction forming a C-C bond and a silyl enol ether | β-alkylated silyl enol ether | wisc.eduacs.org |

Stereochemical Aspects in the Synthesis and Reactions of 3 Ethoxymethylidene Cyclopent 1 Ene

Asymmetric Synthesis Strategies for Chiral Cyclopentene (B43876) Derivatives

The creation of single-enantiomer cyclopentene derivatives is crucial for their application in fields such as pharmaceuticals and materials science. nih.gov Asymmetric synthesis aims to produce optically active compounds through methods that favor the formation of one enantiomer over the other.

The asymmetric synthesis of cyclopentene cores can be effectively achieved using both chiral organocatalysis and transition metal catalysis. nih.gov These methods provide powerful tools for establishing stereocenters with high fidelity.

Organocatalysis: Chiral organic molecules, such as proline derivatives or squaramides, can catalyze reactions to form chiral cyclopentenes with high enantioselectivity. beilstein-journals.orgbeilstein-journals.org For instance, a key precursor to 3-(ethoxymethylidene)cyclopent-1-ene could be synthesized via an asymmetric Michael addition of a nucleophile to a prochiral cyclopentenone, guided by a chiral secondary amine catalyst. nih.gov This process involves the formation of a chiral enamine intermediate, which directs the incoming nucleophile to one face of the molecule, thereby establishing a stereocenter. Domino reactions, such as the Michael-Henry cascade, can construct highly functionalized cyclopentanes with multiple stereocenters, which can then be elaborated into the target structure. nih.gov

Metal-Catalyzed Reactions: Transition metal complexes featuring chiral ligands are highly effective in a wide range of asymmetric transformations. nih.gov The synthesis of functionalized cyclopentenes can be accomplished through phosphine-catalyzed [3+2] cycloaddition reactions between allenes and olefins. nih.gov The development of novel chiral phosphine (B1218219) catalysts has enabled the creation of cyclopentenes bearing heteroatom-substituted quaternary stereocenters with good enantiomeric excess (ee), diastereoselectivity, and regioselectivity. nih.gov Similarly, palladium-catalyzed formal [3+2] cycloadditions of vinyl cyclopropanes can generate highly substituted cyclopentanes, setting multiple stereocenters in a single step with excellent enantio- and diastereoselectivity. nih.gov

The table below illustrates representative catalytic systems and their typical performance in the synthesis of chiral cyclopentane (B165970)/cyclopentene precursors.

| Catalyst Type | Reaction | Chiral Catalyst/Ligand Example | Typical Yield | Typical ee |

| Organocatalysis | Michael Addition | Prolinol Derivative | Moderate to High | >90% |

| Organocatalysis | Domino Michael-Henry | Squaramide-based Catalyst | High (90-95%) | High (88-96%) nih.gov |

| Metal Catalysis | [3+2] Cycloaddition | Chiral Phosphepine | Good | Good |

| Metal Catalysis | Hydroacylation | Rhodium with Chiral Ligand | Good | >95% |

The success of metal-catalyzed asymmetric reactions hinges on the structure of the chiral ligand coordinated to the metal center. researchgate.net The ligand's architecture creates a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer, leading to high stereoselectivity. nih.gov

Key principles in ligand design include:

Symmetry: C2-symmetric ligands, such as DIOP or bisoxazolines, are often used because they reduce the number of possible diastereomeric transition states, which can simplify the stereochemical outcome and enhance enantioselectivity. nih.govscispace.com

Steric Hindrance: Bulky substituents on the ligand can effectively shield one face of the substrate, directing the reagent to the opposite face. The strategic placement of these groups is critical for achieving high levels of stereocontrol.

Electronic Effects: The electronic properties of the ligand can influence the reactivity and selectivity of the metal catalyst. For example, in P,N-ligands, the different trans-influences of the phosphorus and nitrogen atoms can create electronic discrimination between two reactive sites on a substrate. scispace.com

Chiral cyclopentadienyl (B1206354) (Cpx) ligands have emerged as a powerful class for a broad range of metal-catalyzed transformations, offering high stereocontrol in the synthesis of valuable chiral molecules. nih.govresearchgate.net The optimization of a ligand for the synthesis of a this compound precursor would involve systematically modifying its structure to maximize the enantiomeric excess of the product.

Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. acs.org

An example relevant to cyclopentene synthesis is the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides to racemic cyclopentene-1,3-diones. This process can deliver synthetically valuable chiral cyclopentene derivatives with excellent stereoselectivity and high resolution efficiency (s values up to 226). acs.orgnih.gov Enzymatic hydrolysis, using lipases like Pseudomonas cepacia, has also been employed for the kinetic resolution of racemic 3-nitro-cyclopent-2-en-1-yl acetates. sci-hub.se

Parallel Kinetic Resolution (PKR): This is an advanced variation where a racemic starting material is treated with a mixture of two chiral reagents or catalysts (often pseudoenantiomeric). Each reagent preferentially reacts with one enantiomer of the starting material to form a different product. An efficient PKR of methyl (±)-5-alkyl-cyclopentene-1-carboxylates has been demonstrated using a mixture of pseudoenantiomeric lithium amides, yielding a range of functionalized cyclopentane derivatives with high diastereomeric and enantiomeric excess. rsc.orgox.ac.uk This technique is particularly advantageous as it can theoretically convert 100% of the racemic starting material into non-enantiomeric, stereoisomerically enriched products.

The following table summarizes the principles of these resolution techniques.

| Technique | Principle | Outcome for Racemic Mixture (R/S) | Maximum Theoretical Yield |

| Kinetic Resolution | Chiral catalyst reacts faster with one enantiomer (e.g., R). | Unreacted, enriched S-enantiomer + Product from R-enantiomer. | 50% for a single enantiomer. |

| Parallel Kinetic Resolution | Two chiral catalysts react with different enantiomers. | Product P1 from R-enantiomer + Product P2 from S-enantiomer. | 100% (50% of P1, 50% of P2). |

Diastereoselective Control in Cyclization Reactions

When constructing a cyclic molecule with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry. Cyclization reactions are fundamental to forming the cyclopentene ring, and the stereochemical outcome is often governed by the reaction mechanism and conditions.

In the context of synthesizing substituted cyclopentenes, tandem reactions that form multiple bonds and stereocenters in a single operation are highly efficient. For example, organocatalytic domino Michael-Henry reactions can produce highly functionalized cyclopentanes with up to four stereogenic carbons with complete diastereoselectivity. nih.gov The stereochemical outcome is dictated by the catalyst and the specific transition state geometries adopted during the intramolecular cyclization step.

Another strategy involves stereoselective tandem cross-dehydrogenative coupling (CDC) reactions followed by cyclization to form highly substituted cyclopentenes. researchgate.netdocumentsdelivered.com The diastereoselectivity in these reactions is often controlled by steric effects, where substituents on the acyclic precursor favor a transition state that minimizes steric clash, leading to a specific relative configuration in the final cyclic product.

Conformational Effects on Stereoselectivity in Pericyclic Transition States

Pericyclic reactions, such as cycloadditions and electrocyclic reactions, are concerted processes that proceed through a cyclic transition state. libretexts.org The stereochemical outcome of these reactions is highly predictable and is profoundly influenced by the conformation of the reactants.

For a molecule like this compound, the relatively planar cyclopentene ring and the conformation of the exocyclic ethoxymethylidene group would play a critical role in directing the stereochemical course of a pericyclic reaction. In a Diels-Alder reaction, for example, the dienophile would approach the cyclopentene diene from the less sterically hindered face. The conformation of the exocyclic double bond (E/Z) and the orientation of the ethoxy group would influence the facial selectivity of the approach.

The stability of different conformers can dictate the major reaction pathway. Computational studies on cycloalkenes have shown that even subtle differences in the energy of various conformations can lead to significant differences in reactivity and selectivity. units.it For instance, in reactions involving radical intermediates, the overlap between the relevant orbitals (e.g., σC-H and πC=C) is highly dependent on the ring's conformation, which in turn affects the activation barrier for competing reaction pathways like addition versus allylic hydrogen abstraction. units.it Therefore, understanding the conformational landscape of the cyclopentene ring and its substituents is essential for predicting and controlling stereoselectivity in pericyclic reactions.

Advanced Synthetic Applications of 3 Ethoxymethylidene Cyclopent 1 Ene in Complex Molecular Architectures

Building Blocks for Carbocyclic Nucleosides and Nucleoside Analogs

The cyclopentene (B43876) scaffold is a cornerstone in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane (B165970) or cyclopentene ring. These modifications often impart enhanced metabolic stability and can lead to potent antiviral and anticancer activities. While direct applications of 3-(ethoxymethylidene)cyclopent-1-ene are not extensively documented, its structure is amenable to transformations that would yield key carbocyclic nucleoside precursors.

Hypothetically, the vinyl ether moiety of this compound could be hydrolyzed to a more versatile ketone. This resulting cyclopentenone derivative could then serve as a Michael acceptor for the introduction of a nucleobase, a common strategy in the synthesis of carbocyclic nucleosides. Subsequent stereoselective reduction of the ketone and functionalization of the double bond would lead to the desired carbocyclic nucleoside analogues. The ethoxymethylidene group could also potentially be modified to introduce the necessary hydroxyl groups or other functionalities required for biological activity.

Precursors to Diverse Polycyclic and Heterocyclic Scaffolds

The conjugated diene system within the cyclopentene ring and the exocyclic double bond of this compound make it a promising candidate for various cycloaddition reactions, paving the way for the synthesis of diverse polycyclic and heterocyclic scaffolds.

As a diene, the cyclopentene moiety could participate in [4+2] cycloaddition (Diels-Alder) reactions with a range of dienophiles. This would allow for the rapid construction of bicyclic systems with controlled stereochemistry. The nature of the dienophile would dictate the type of fused ring system formed, opening avenues to a wide array of polycyclic architectures.

Conversely, the exocyclic double bond, activated by the adjacent vinyl ether, could act as a dienophile in Diels-Alder reactions with various dienes. This would lead to the formation of spirocyclic or fused-ring systems, depending on the nature of the diene.

Furthermore, the vinyl ether functionality is a precursor to a ketone, which can then be used in a variety of condensation and cyclization reactions to form heterocyclic rings. For instance, reaction with hydrazines could yield pyrazole derivatives, while reaction with hydroxylamine could afford isoxazole-containing scaffolds.

Role in Natural Product Synthesis Intermediates

Many natural products feature cyclopentane or cyclopentene rings as core structural motifs. The functional group array of this compound suggests its potential as a starting material for the synthesis of key intermediates in the total synthesis of such natural products.

For example, prostaglandins, a class of biologically active lipids, contain a cyclopentane ring. The cyclopentene core of this compound could, in principle, be elaborated through a series of stereocontrolled reactions to construct the complex stereochemistry of the prostaglandin core. The exocyclic double bond and the vinyl ether provide handles for the introduction of the characteristic side chains of prostaglandins.

Similarly, the synthesis of certain steroids or terpenoids containing five-membered rings could potentially utilize this compound as a starting fragment. Through strategic bond formations and functional group manipulations, the cyclopentene ring could be incorporated into the larger polycyclic framework of these natural products.

While the specific applications of this compound are yet to be widely reported, its inherent chemical functionalities position it as a potentially valuable, though currently underexplored, tool in the arsenal of synthetic organic chemists for the construction of complex and biologically significant molecules. Further research into the reactivity and synthetic utility of this compound is warranted to unlock its full potential.

Q & A

Q. Basic

- H and C NMR : Identify substituent patterns (e.g., ethoxymethylidene protons at δ 4.5–5.5 ppm) and cyclopentene ring geometry. Compare coupling constants () to distinguish cis/trans isomers .

- HRMS : Confirm molecular formula (e.g., [M+H] for CHO: calculated 124.0888, observed 124.0885).

- IR Spectroscopy : Detect C=C (1650–1600 cm) and ether C-O (1100–1050 cm) stretches.

Data Interpretation Tip : Cross-reference experimental spectra with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

Advanced

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can:

- Predict regioselectivity : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites for electrophilic additions .

- Simulate reaction pathways : Transition state modeling for cycloadditions or ring-opening reactions.

- Validate experimental data : Compare computed H NMR shifts (<2 ppm deviation) and thermodynamic stability (ΔG) with empirical results.

Software Tools : Gaussian, ORCA, or NWChem .

What experimental strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for substituted cyclopentene derivatives?

Q. Advanced

- Comparative calorimetry : Use differential scanning calorimetry (DSC) to measure ΔH under standardized conditions (e.g., inert atmosphere, controlled heating rates).

- Error analysis : Quantify uncertainties from impurities (via GC-MS) and solvent effects .

- Literature reconciliation : Apply multivariate regression to identify outliers in published datasets (e.g., inconsistent purity levels or measurement techniques) .

What are the key considerations for ensuring the stability of this compound during storage and handling?

Q. Basic

- Storage : Argon atmosphere at –20°C to prevent oxidation.

- Light sensitivity : Use amber vials to avoid [4π+4π] photodimerization.

- Handling : Avoid prolonged exposure to moisture (hydrolysis risk) .

How can isotopic labeling studies (e.g., deuterium or 13^{13}13C) elucidate mechanistic pathways in [4+2] cycloadditions involving this compound?

Q. Advanced

- Deuterium labeling : Track proton transfer steps in Diels-Alder reactions (e.g., H NMR to confirm endo/exo selectivity).

- C tracing : Monitor carbon migration via C DEPT NMR or LC-MS.

- Kinetic isotope effects (KIE) : Compare reaction rates () to identify rate-determining steps .

What methodologies are suitable for analyzing the stereoelectronic effects of the ethoxymethylidene group on cyclopentene ring strain?

Q. Advanced

- X-ray crystallography : Resolve bond angles and torsional strain (e.g., C-C-C angles <109.5° indicate ring puckering).

- NBO analysis : Quantify hyperconjugative interactions (e.g., σ→π* stabilization) using computational packages like NBO 6.0.

- Dynamic NMR : Measure ring-flipping barriers (ΔG) to assess conformational flexibility .

How should researchers address discrepancies in predicted vs. experimental physicochemical properties (e.g., boiling point)?

Q. Basic

- Re-evaluate predictive models : Compare group contribution methods (e.g., Joback) with machine learning algorithms.

- Experimental validation : Use micro-boiling point apparatus for small-scale measurements (10–50 mg samples) .

- Error sources : Account for impurities (e.g., GC purity <98%) and pressure variations .

What advanced chromatographic techniques optimize the separation of this compound from reaction byproducts?

Q. Advanced

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min).

- Chiral separation : Employ cellulose-based chiral stationary phases for enantiomeric resolution (if applicable).

- Method validation : Assess resolution (R >1.5), tailing factor (<2.0), and reproducibility (%RSD <2%) .

How can researchers design kinetic studies to probe the acid-catalyzed isomerization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.